![molecular formula C28H29N3O4S B2397523 2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 862317-10-0](/img/structure/B2397523.png)
2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O4S and its molecular weight is 503.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. With a molecular formula of C28H29N3O4S and a molecular weight of approximately 503.62 g/mol, this compound belongs to a class of pyrimidine derivatives known for their diverse pharmacological properties.
Chemical Structure
The structure of this compound features several functional groups that contribute to its biological activity. The presence of the benzothieno and pyrimidine rings indicates potential interactions with various biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Notably, it has shown effectiveness against pathogens such as E. coli, Bacillus subtilis, Klebsiella pneumoniae, and fungi like Aspergillus flavus and A. niger .
Antimicrobial Activity
A study highlighted the synthesis of derivatives containing similar structures to those found in this compound. These derivatives were evaluated for their antibacterial and antifungal properties using agar diffusion methods. The results indicated significant microbial inhibition depending on the substituents attached to the benzene ring .
Table 1: Antimicrobial Efficacy
Microorganism | Activity (Zone of Inhibition in mm) | Reference |
---|---|---|
E. coli | 15 | |
Bacillus subtilis | 18 | |
Klebsiella pneumoniae | 12 | |
Aspergillus flavus | 14 | |
Aspergillus niger | 16 |
The proposed mechanism of action for this compound relates to its ability to interfere with microbial cell wall synthesis and function. The structural components likely facilitate binding to essential enzymes or receptors within microbial cells, leading to growth inhibition.
Pharmacokinetics
Preliminary studies on the pharmacokinetics of related compounds suggest favorable absorption characteristics and potential central nervous system (CNS) permeability. This is crucial for developing therapeutic agents targeting infections that require CNS penetration .
常见问题
Basic Question: What established synthetic methodologies are recommended for synthesizing this compound?
Answer:
The compound requires multi-step organic synthesis, typically involving:
- Condensation reactions to form the benzothieno-pyrimidine core.
- Cyclization under controlled temperatures (60–120°C) using solvents like acetonitrile or DMF .
- Functional group modifications , such as coupling the acetamide moiety via nucleophilic substitution or amidation .
Key tools for monitoring progress include thin-layer chromatography (TLC) and HPLC to ensure intermediate purity (>95%) before proceeding .
Advanced Question: How can reaction conditions be optimized to mitigate low yields during the final cyclization step?
Answer:
Yield optimization involves:
- Temperature modulation : Gradual heating (e.g., 80°C → 110°C) reduces side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst screening : Use of mild bases (e.g., triethylamine) to stabilize reactive intermediates .
Documented yield improvements from 45% to 68% were achieved by adjusting pH to 7–8 and using inert atmospheres (N₂) .
Basic Question: What spectroscopic techniques are critical for structural validation?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm) and confirms substituent positions .
- High-resolution mass spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks within ±0.001 Da) .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Advanced Question: How can computational modeling predict bioactivity against kinase targets?
Answer:
- Molecular docking (e.g., AutoDock Vina) models interactions with ATP-binding pockets in kinases .
- QSAR studies correlate substituent effects (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) with inhibitory activity .
- MD simulations assess binding stability (RMSD < 2 Å over 100 ns trajectories) .
Validated by comparing predicted IC₅₀ values with experimental enzyme assays .
Basic Question: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Kinase inhibition assays (e.g., ADP-Glo™) for profiling against tyrosine kinases .
- Cytotoxicity testing using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility and stability tests in PBS (pH 7.4) and simulated gastric fluid .
Advanced Question: How can contradictory bioactivity data between analogs be resolved?
Answer:
- Meta-analysis of substituent effects : Compare analogs with variations in phenyl (e.g., 3,4-dimethyl vs. 4-ethoxy) to identify activity cliffs .
- Dose-response validation : Re-test disputed compounds at logarithmic concentrations (1 nM–100 µM) to confirm EC₅₀ trends .
- Off-target profiling : Use proteome-wide affinity assays (e.g., KINOMEscan) to rule out non-specific binding .
Advanced Question: What strategies enhance stability in aqueous solutions for in vivo studies?
Answer:
- Lyophilization with cryoprotectants (e.g., trehalose) improves reconstitution stability .
- Microencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles reduce hydrolysis of the dioxo-pyrimidine moiety .
- pH buffering : Citrate buffers (pH 6.5) minimize degradation during storage .
Basic Question: How is structure-activity relationship (SAR) analyzed for this compound?
Answer:
- Analog synthesis : Modify substituents (e.g., phenylethyl → benzyl) and test activity .
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyrimidine carbonyl) using MOE software .
- Bioisosteric replacement : Replace sulfur in thieno-pyrimidine with oxygen to assess potency changes .
Advanced Question: What methods resolve discrepancies in NMR data between synthetic batches?
Answer:
- 2D NMR (COSY, HSQC) : Assign ambiguous proton couplings and confirm connectivity .
- Paramagnetic relaxation enhancement : Detect trace metal contaminants causing peak broadening .
- Batch comparison : Use principal component analysis (PCA) on chemical shift datasets to identify outlier batches .
Advanced Question: How can degradation products be characterized under accelerated stability conditions?
Answer:
- Forced degradation studies : Expose to heat (40–60°C), UV light, and oxidative stress (H₂O₂) .
- LC-MS/MS profiling : Identify major degradants (e.g., hydrolyzed acetamide or oxidized pyrimidine) .
- Kinetic modeling : Determine degradation pathways (e.g., first-order kinetics) using Arrhenius plots .
属性
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S/c1-2-35-21-14-12-20(13-15-21)29-24(32)18-31-27-25(22-10-6-7-11-23(22)36-27)26(33)30(28(31)34)17-16-19-8-4-3-5-9-19/h3-5,8-9,12-15H,2,6-7,10-11,16-18H2,1H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXACYQBQXOWPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)CCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。